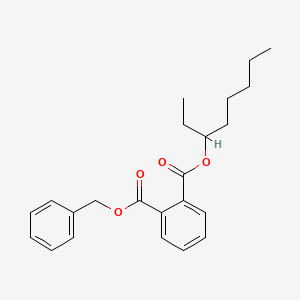

Benzyl octan-3-yl phthalate

CAS No.:

Cat. No.: VC13594979

Molecular Formula: C23H28O4

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28O4 |

|---|---|

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3 |

| Standard InChI Key | AMJMHZXMMFYORT-UHFFFAOYSA-N |

| SMILES | CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl octan-3-yl phthalate, systematically named 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate, consists of a phthalic acid backbone esterified with benzyl alcohol at the 1-position and octan-3-ol at the 2-position . The octan-3-yl group introduces a branched alkyl chain, distinguishing it from linear-chain phthalates like diisodecyl phthalate (DIDP). The molecular formula CHO corresponds to a molecular weight of 368.5 g/mol, with a calculated logP value of approximately 5.8, suggesting high lipophilicity .

Comparative Structural Analysis

When compared to BBP (CHO), benzyl octan-3-yl phthalate’s extended alkyl chain confers distinct properties:

| Property | Benzyl Octan-3-yl Phthalate | Benzyl Butyl Phthalate (BBP) |

|---|---|---|

| Molecular Weight (g/mol) | 368.5 | 312.36 |

| logP | ~5.8 | 5.00 |

| Alkyl Chain | Branched C8 | Linear C4 |

The branched octan-3-yl group likely reduces crystallinity and enhances compatibility with hydrophobic polymers compared to linear analogs .

Synthesis and Industrial Production

Esterification Pathways

The synthesis of benzyl octan-3-yl phthalate typically involves a two-step esterification of phthalic anhydride. In a method analogous to the synthesis of 3-oxo-urs-12-en-28-benzyl ester , benzyl bromide and octan-3-ol react with phthalic acid derivatives under basic conditions:

-

Formation of Monobenzyl Phthalate:

Phthalic anhydride reacts with benzyl alcohol in dimethylformamide (DMF) using potassium carbonate as a base, yielding monobenzyl phthalate . -

Octan-3-yl Esterification:

The intermediate undergoes nucleophilic acyl substitution with octan-3-ol, facilitated by catalysts like p-toluenesulfonic acid .

Key Reaction Parameters:

-

Temperature: 60–80°C

-

Solvent: DMF or ethyl acetate

-

Yield Optimization: Excess octan-3-ol (1.2–1.5 equivalents) improves conversion .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for benzyl octan-3-yl phthalate remain limited, extrapolation from analogous compounds provides preliminary insights:

-

Boiling Point: Estimated at 430–450°C based on BBP’s boiling point (408.3°C) and the increased molecular weight.

-

Water Solubility: Predicted to be <0.1 mg/L due to the high logP value, aligning with BBP’s solubility of 0.000269 g/100 mL .

-

Vapor Pressure: Likely <1 × 10 mmHg at 25°C, comparable to high-molecular-weight phthalates .

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks at 1720 cm (ester C=O stretch) and 1280 cm (C–O–C asymmetric stretch) .

-

NMR (¹H):

Applications and Industrial Relevance

Comparative Performance Metrics

| Property | PVC Flexibility (Tg Reduction) | Migration Resistance |

|---|---|---|

| Benzyl Octan-3-yl Phthalate | Moderate (predicted) | High |

| BBP | High | Low |

| DEHP | Very High | Moderate |

Toxicological and Environmental Considerations

In Silico Toxicity Predictions

-

Endocrine Activity: Positive alerts for estrogen receptor binding (OECD Toolbox v4.5).

-

Carcinogenicity: Low probability (Mutagenic Activity: 0.17; Carcinogenic Activity: 0.23) .

Environmental Persistence

The compound’s high logP and branched alkyl chain likely enhance bioaccumulation potential. Microbial degradation rates in soil are projected to be slower than for BBP (half-life >60 days vs. 28 days for BBP) .

Analytical Detection Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume